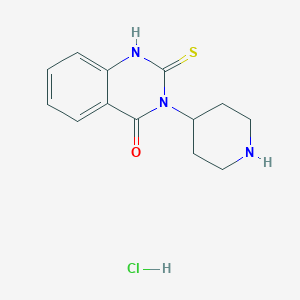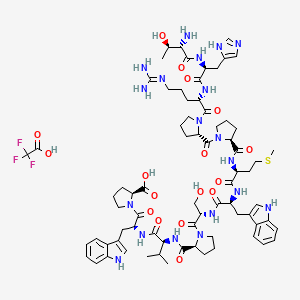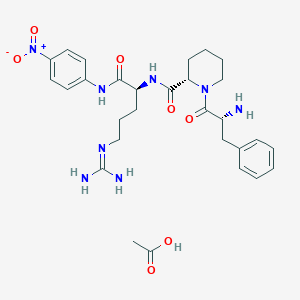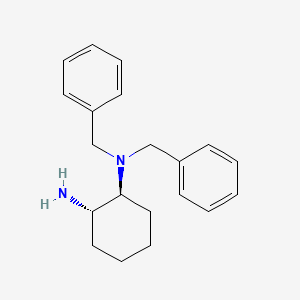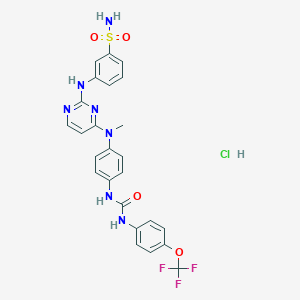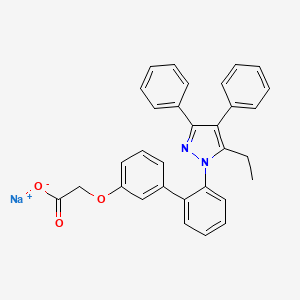
BMS-309403 sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-309403 (sodium) is a potent and selective inhibitor of the adipocyte fatty acid binding protein, also known as fatty acid binding protein 4 (FABP4) or adipocyte protein 2 (aP2). This compound is primarily used in scientific research to study the role of FABP4 in various metabolic and inflammatory processes. FABP4 is an intracellular lipid-binding protein responsible for the transportation of fatty acids and is associated with conditions such as inflammation, obesity, diabetes, and cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BMS-309403 involves several steps, starting with the preparation of the core structure, which is a biphenyl-pyrazole derivative. The synthetic route typically includes the following steps:
Formation of the Biphenyl Core: This involves the coupling of two phenyl rings through a suitable linker.
Pyrazole Ring Formation: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone.
Functionalization: The biphenyl-pyrazole core is then functionalized with various substituents to achieve the desired chemical structure.
Final Coupling: The final step involves coupling the functionalized biphenyl-pyrazole core with an acetic acid derivative to form BMS-309403.
Industrial Production Methods
Industrial production of BMS-309403 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure the consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BMS-309403 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can be employed to introduce different substituents onto the biphenyl-pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenated derivatives and suitable nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of BMS-309403 with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
BMS-309403 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the binding interactions and inhibition mechanisms of FABP4.
Biology: Employed in cellular and molecular biology studies to investigate the role of FABP4 in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, inflammation, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting FABP4
Mécanisme D'action
BMS-309403 exerts its effects by binding to the fatty-acid-binding pocket within the interior of FABP4. This binding is competitive and inhibits the interaction of endogenous fatty acids with FABP4. By blocking the binding of fatty acids, BMS-309403 modulates the activity of FABP4 and influences various metabolic and inflammatory pathways. This inhibition has been shown to improve endothelial function and reduce atherosclerosis in animal models .
Comparaison Avec Des Composés Similaires
Similar Compounds
FABP3 Inhibitors: Compounds that inhibit fatty acid binding protein 3 (FABP3) but with lower selectivity compared to BMS-309403.
FABP5 Inhibitors: Compounds targeting fatty acid binding protein 5 (FABP5) with varying degrees of selectivity.
Uniqueness
BMS-309403 is unique due to its high selectivity and potency for FABP4, with inhibitory constants (Ki) of less than 2 nanomolar for FABP4, compared to 250 nanomolar and 350 nanomolar for FABP3 and FABP5, respectively. This high selectivity makes BMS-309403 a valuable tool for studying the specific role of FABP4 in various biological processes .
Propriétés
IUPAC Name |
sodium;2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O3.Na/c1-2-27-30(22-12-5-3-6-13-22)31(23-14-7-4-8-15-23)32-33(27)28-19-10-9-18-26(28)24-16-11-17-25(20-24)36-21-29(34)35;/h3-20H,2,21H2,1H3,(H,34,35);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLJLBNAOJOVBZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C2=CC=CC=C2C3=CC(=CC=C3)OCC(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3-((4-methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B8139484.png)
![N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrazine-2-carboxamide](/img/structure/B8139494.png)
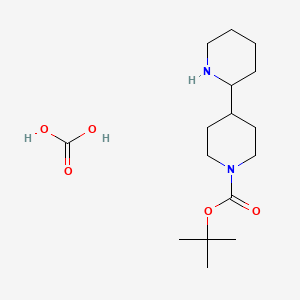
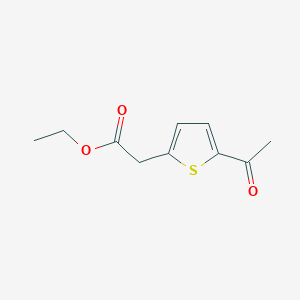
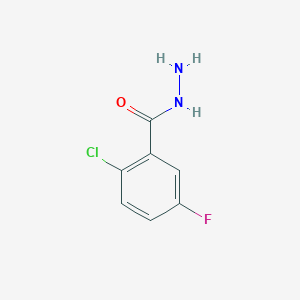
![4-[3,4-Dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanehydrazide](/img/structure/B8139522.png)
![(1R,5S)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B8139525.png)
![tert-butyl 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B8139532.png)
